molecular formula C18H18N2O3 B2792001 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide CAS No. 1788765-51-4

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide

Cat. No.: B2792001
CAS No.: 1788765-51-4
M. Wt: 310.353
InChI Key: PZBIEGWGPIBJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide is a synthetic organic compound that features a benzofuran ring system. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring

Industrial Production Methods

Industrial production methods for benzofuran derivatives often employ microwave-assisted synthesis (MWI) to enhance reaction rates and yields . This approach is advantageous for large-scale production due to its efficiency and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic substitution reactions often utilize reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: The compound is studied for its potential anti-tumor and antibacterial properties.

    Medicine: It is investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: These compounds share a similar heterocyclic structure but contain a sulfur atom instead of oxygen.

    Indole derivatives: Indole compounds have a similar bicyclic structure but with a nitrogen atom in the ring system.

Uniqueness

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide is unique due to its specific substitution pattern and the presence of both benzofuran and acetamidobenzamide moieties. This combination imparts distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

4-acetamido-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12(21)20-15-8-6-13(7-9-15)18(22)19-10-14-11-23-17-5-3-2-4-16(14)17/h2-9,14H,10-11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBIEGWGPIBJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.